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molecular formula C10H13N3O3 B8352729 4-amino-3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine

4-amino-3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine

Cat. No. B8352729
M. Wt: 223.23 g/mol
InChI Key: MRZFTBQIRCOVFD-UHFFFAOYSA-N
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Patent
US05420126

Procedure details

In 69 ml of methanol was dissolved 2.29 g of 3,4-dihydro-2,2-dimethyl-6-nitro-4-nitroso-2H-1,4-benzoxazine and the solution was cooled on an ice bath. After addition of a solution of 1.16 g of sodium hydroxide in 8.1 ml of water to the above solution, 3.13 g of formamidinosulfinic acid was gradually added. The mixture was stirred at room temperature overnight and, then, concentrated. The concentrate was subjected to column chromatography (eluent: hexane;ethyl acetate=9:1) to give 0.4 g of 4-amino-3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine.
Quantity
1.16 g
Type
reactant
Reaction Step One
[Compound]
Name
formamidinosulfinic acid
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 mL
Type
solvent
Reaction Step One
Name
3,4-dihydro-2,2-dimethyl-6-nitro-4-nitroso-2H-1,4-benzoxazine
Quantity
2.29 g
Type
reactant
Reaction Step Two
Quantity
69 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[CH2:7][N:6]([N:8]=O)[C:5]2[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:4]=2[O:3]1.[OH-].[Na+]>CO.O>[NH2:8][N:6]1[C:5]2[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:4]=2[O:3][C:2]([CH3:17])([CH3:1])[CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
formamidinosulfinic acid
Quantity
3.13 g
Type
reactant
Smiles
Name
Quantity
8.1 mL
Type
solvent
Smiles
O
Step Two
Name
3,4-dihydro-2,2-dimethyl-6-nitro-4-nitroso-2H-1,4-benzoxazine
Quantity
2.29 g
Type
reactant
Smiles
CC1(OC2=C(N(C1)N=O)C=C(C=C2)[N+](=O)[O-])C
Name
Quantity
69 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled on an ice bath
ADDITION
Type
ADDITION
Details
was gradually added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NN1CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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